S-pentanoylsulfanyl pentanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pentanoylsulfanyl pentanethioate is an organic compound characterized by the presence of both pentanoyl and pentanethioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-pentanoylsulfanyl pentanethioate typically involves the reaction of pentanoyl chloride with pentanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C4H9COCl+C5H11SH→C4H9COSC5H11+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
S-pentanoylsulfanyl pentanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioesters or thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various thioesters, thiol derivatives
Scientific Research Applications
S-pentanoylsulfanyl pentanethioate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-pentanoylsulfanyl pentanethioate involves its interaction with various molecular targets, primarily through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- S-hexanoylsulfanyl hexanethioate
- S-butanoylsulfanyl butanethioate
- S-propanoylsulfanyl propanethioate
Uniqueness
S-pentanoylsulfanyl pentanethioate is unique due to its specific chain length and the presence of both pentanoyl and pentanethioate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
62652-56-6 |
---|---|
Molecular Formula |
C10H18O2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
S-pentanoylsulfanyl pentanethioate |
InChI |
InChI=1S/C10H18O2S2/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
SPVBQNKMSCLJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)SSC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.